(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole
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Overview
Description
(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a benzoxaphosphole ring with a diphenylpyrrole moiety
Preparation Methods
The synthesis of (S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole typically involves multi-step organic reactions. The preparation begins with the formation of the benzoxaphosphole ring, which is achieved through a cyclization reaction involving a suitable phosphine oxide and an ortho-substituted phenol. The tert-butyl group is introduced via alkylation reactions. The diphenylpyrrole moiety is synthesized separately through a series of reactions, including nitration, reduction, and cyclization. Finally, the two moieties are coupled together using a palladium-catalyzed cross-coupling reaction under controlled conditions.
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines or phosphonium salts.
Scientific Research Applications
(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule, particularly in the development of new pharmaceuticals. Its interactions with biological targets are of interest for drug discovery.
Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases. Further research is needed to fully understand its medicinal properties.
Industry: The compound’s unique properties make it a candidate for use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the targets, leading to various biological effects. The pathways involved in these effects are still under investigation, and further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole can be compared with other similar compounds, such as:
1-(3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl)-2,5-diphenylfuran: This compound features a furan ring instead of a pyrrole ring. It has similar chemical properties but may exhibit different reactivity and biological activity.
1-(3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl)-2,5-diphenylthiophene: This compound contains a thiophene ring, which can influence its electronic properties and reactivity compared to the pyrrole analog.
1-(3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl)-2,5-diphenylimidazole: This compound has an imidazole ring, which can affect its binding interactions and biological activity.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Biological Activity
(S)-1-(3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-4-yl)-2,5-diphenyl-1H-pyrrole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C22H26N2O2P
- Molecular Weight : 378.43 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:
- Antioxidant Properties : The compound can scavenge free radicals, contributing to its neuroprotective effects.
- Receptor Modulation : It interacts with dopamine receptors, particularly D2 and D3 receptors, which are critical in the treatment of neurodegenerative diseases like Parkinson's disease.
Pharmacological Effects
Research indicates that this compound may have several pharmacological effects:
- Neuroprotection : Studies suggest it can protect dopaminergic neurons from degeneration.
- Anti-inflammatory Activity : The compound shows potential in reducing inflammation, which is a significant factor in many chronic diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound. Below are key findings summarized from diverse research sources.
Study | Findings |
---|---|
Study 1 (PMC3386472) | Investigated the structure-activity relationship (SAR) and found that modifications to the oxaphosphole structure enhanced D3 receptor affinity. The compound exhibited significant neuroprotective effects in MPTP-lesioned mouse models. |
Study 2 (Namiki S.) | Reported that the compound demonstrated potent antioxidant activity in vitro, significantly reducing oxidative stress markers in neuronal cell lines. |
Study 3 (BLD Pharm) | Highlighted the compound's ability to modulate neurotransmitter release in CHO cells expressing human D2 and D3 receptors, showing a preference for D3 receptor activation. |
Detailed Research Findings
-
Neuroprotective Effects :
- In a study involving MPTP-treated mice, administration of the compound resulted in a significant reduction in motor deficits and preserved dopaminergic neuron integrity compared to control groups.
- The mechanism was linked to reduced oxidative stress and inflammation.
-
Receptor Binding Affinity :
- The compound was evaluated for its binding affinity to dopamine receptors using radiolabeled ligands. Results indicated a high selectivity for the D3 receptor with an IC50 value of approximately 1.09 nM.
-
Antioxidant Activity Assessment :
- In vitro assays demonstrated that the compound effectively scavenged free radicals, with an IC50 value indicating strong antioxidant capacity.
Properties
IUPAC Name |
1-(3-tert-butyl-2H-1,3-benzoxaphosphol-4-yl)-2,5-diphenylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26NOP/c1-27(2,3)30-19-29-25-16-10-15-24(26(25)30)28-22(20-11-6-4-7-12-20)17-18-23(28)21-13-8-5-9-14-21/h4-18H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXNLTFQUPGVAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)N3C(=CC=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.